2-Hydroxy-3-(trifluoromethyl)benzonitrile
Overview
Description
2-Hydroxy-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group into a benzene ring followed by the addition of hydroxyl and nitrile groups. One common method involves the trifluoromethylation of a suitable precursor, such as a halogenated benzene derivative, using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst. Subsequent steps may include hydrolysis and nitrile formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced catalytic systems to optimize reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or organolithium reagents.
Major Products
Oxidation: Formation of trifluoromethyl-substituted ketones or aldehydes.
Reduction: Formation of trifluoromethyl-substituted primary amines.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, potentially leading to inhibition or modulation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar structure but with the hydroxyl group in a different position.
3-(Trifluoromethyl)benzonitrile: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and nitrile groups, along with the trifluoromethyl group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2-hydroxy-3-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEKVAMNKMELFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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